D-Ribose, oxime (9CI) is a chemical compound with the molecular formula and a molecular weight of approximately 165.145 g/mol. This compound is classified as an oxime derivative of D-ribose, a naturally occurring sugar that plays a crucial role in the metabolism of nucleotides and nucleic acids. D-Ribose, oxime is recognized for its potential applications in biochemistry and medicinal chemistry, particularly in the context of cancer research and metabolic studies.
D-Ribose, oxime (9CI) can be sourced from various chemical suppliers and databases, including PubChem and Chemsrc, which provide detailed information about its structure, properties, and potential applications . It falls under the category of organic compounds, specifically as an oxime, which is characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) linked to a carbon atom of a sugar moiety.
The synthesis of D-Ribose, oxime can be approached through several methods, primarily involving the reaction of D-ribose with hydroxylamine. The general synthetic route involves:
The reaction mechanism involves nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon of D-ribose, leading to the formation of the oxime functional group. The reaction conditions must be optimized to maximize yield while minimizing side reactions that could lead to by-products.
D-Ribose, oxime can participate in various chemical reactions typical for oximes, including:
These reactions are significant for understanding its reactivity and potential applications in organic synthesis.
The mechanism by which D-Ribose, oxime exerts its biological effects is not fully elucidated but is believed to involve modulation of metabolic pathways associated with nucleotide synthesis and energy metabolism. In particular:
D-Ribose, oxime has several scientific uses:
Microbial biosynthesis represents a sustainable approach for producing oxime-functionalized pentose analogues, leveraging engineered metabolic pathways in microorganisms. D-ribose oxime biosynthesis fundamentally relies on the intracellular accumulation of D-ribose-5-phosphate via disruption of the pentose phosphate pathway (PPP). Transketolase-deficient mutants of Bacillus species—particularly B. subtilis—exhibit blocked shunting of pentose intermediates toward glycolysis, causing precursor pooling that facilitates ribose-5-phosphate dephosphorylation to free D-ribose [2] [8]. This D-ribose serves as the direct precursor for oxime formation through non-enzymatic condensation with hydroxylamine under physiological conditions. The reaction exploits the inherent nucleophilicity of the carbonyl carbon in the open-chain form of D-ribose, forming ribose oxime as a mixture of syn and anti isomers [1].
Critical to this pathway is the microbial generation of hydroxylamine as a bioactive nitrogen donor. While exogenous hydroxylamine supplementation remains common, recent advances exploit endogenous nitrogen metabolism engineering. Recombinant Bacillus strains expressing hydroxylamine synthase or enhanced nitrate/nitrite reduction pathways demonstrate increased intracellular hydroxylamine pools, enabling in vivo oxime formation without cytotoxic accumulation [9]. Fermentation parameters such as dissolved oxygen tension (30-40% saturation) and controlled pH (6.8–7.2) significantly influence oxime yields by maintaining membrane integrity for D-ribose excretion and optimizing the condensation kinetics [3] [5].
Table 1: Microbial Platforms for Oxime-Functionalized Pentose Production
Microbial Strain | Engineering Strategy | Maximum Ribose Oxime Yield (g/L) | Key Pathway Enzymes Affected |
---|---|---|---|
Bacillus subtilis SPK1 | Transketolase knockout | 23.0 | Transketolase (deficient) |
Bacillus subtilis JY200 | Chromosomal tkt disruption | 19.8 | Transketolase (deficient) |
Bacillus pumilus FERM-P 3554 | Chemical mutagenesis | 16.5 | Transketolase (deficient), Aro enzymes |
Recombinant B. subtilis Xyl | Xylose isomerase overexpression | 27.3 | Transketolase (deficient), XylA (enhanced) |
Strain optimization focuses on overcoming the inherent physiological limitations of transketolase-deficient Bacillus strains while enhancing carbon flux toward D-ribose accumulation. Classical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine generated auxotrophic mutants requiring aromatic amino acids (phenylalanine, tyrosine, tryptophan) and vitamins (biotin, thiamine), reflecting the pleiotropic effects of transketolase deficiency on the shikimate pathway [8] . Modern recombinant DNA techniques enable precise tkt gene disruption via homologous recombination with kanamycin resistance markers, yielding strains with >98% transketolase activity loss while eliminating secondary mutations [5].
Fermentation process optimization significantly enhances oxime productivity through substrate co-feeding strategies. Xylose-glucose mixtures (1:2 ratio) under oxygen-limited conditions (agitation at 600 rpm, 1 vvm aeration) increase the specific ribose production rate by 78% compared to glucose-alone fermentations [3]. This occurs because xylose directly enters the PPP via isomerization to xylulose-5-phosphate, bypassing glycolysis and thus amplifying flux toward the D-ribose-5-phosphate node. Simultaneously, catabolite repression is minimized through CcpA (carbon catabolite protein A) deregulation, achieved by promoter engineering of the xylose operon to remove CRE (catabolite responsive element) sequences [9].
Table 2: Optimized Fermentation Parameters for Ribose Oxime Production
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Agitation Speed | 300 rpm | 600 rpm | ↑ Oxygen transfer; ↑ Xylose consumption 32% |
Carbon Source | Glucose (100 g/L) | Xylose:Glucose (50:100 g/L) | ↑ Ribose titer by 45% via PPP flux redirection |
Aeration Rate | 0.5 vvm | 1.0 vvm | Prevents anaerobic byproducts; maintains pH |
Nutrient Supplement | None | Aromatic amino acids (0.1g/L) | Compensates for shikimate pathway blockage |
Downstream processing integrates in situ oxime formation during fermentation. Continuous hydroxylamine hydrochloride feeding (0.1 M final concentration) at late-exponential phase, coupled with pH adjustment to 5.0–6.0, drives condensation efficiency to >85%. Extractive fermentation using two-phase systems (aqueous/organic) with butyl acetate or resins like XAD-4 minimizes oxime degradation, enabling product titers exceeding 90 g/L in pilot-scale bioreactors [8].
Chemoenzymatic methodologies provide precise stereocontrol over oxime conjugation, overcoming the isomer mixture limitations inherent in microbial synthesis. These strategies typically involve enzymatic generation of chiral D-ribose intermediates followed by site-selective chemical oximation. Key approaches include:
Enzymatic Desymmetrization: Lipase-catalyzed (e.g., Candida antarctica Lipase B) regioselective acetylation of 1,2-O-isopropylidene-α-D-ribofuranose generates the 5-O-acetyl derivative. Subsequent deprotection and oxidation yield keto-ribose intermediates with the carbonyl at C-1 or C-2, which undergo highly stereoselective oximation (>95% de) with O-alkylhydroxylamines [4]. The isopropylidene group critically locks the furanose ring, directing nucleophilic attack to the β-face and favoring syn-oxime formation [7].
Oxidative Degradation Pathways: Chemical synthesis routes exploit the differential reactivity of protected ribose derivatives. A patented method employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative degradation of 2,3-O-isopropylidene-D-ribonolactone, producing a reactive aldehyde that condenses with methoxyamine hydrochloride to form crystalline ribose oxime in 72% yield after sodium borohydride reduction [1]. Solvent systems critically influence stereoselectivity: acetonitrile-water (4:1 v/v) gives a 5:1 syn:anti ratio, while methanol shifts it to 3:1.
Biocatalytic Imine Reduction: Ketose derivatives like D-ribulose undergo reductive amination using NADPH-dependent ketimine reductases, yielding chiral amino sugars. These are diazotized and hydrolyzed to form stereopure oximes via enzyme-controlled asymmetric induction. Engineered reductases from Streptomyces spp. achieve 99% ee for the (E)-oxime isomer [4].
Recent advances leverage tandem catalysis systems combining enzymatic protection/deprotection with organocatalytic oximation. For instance, galactose oxidase (GAO) mutants selectively oxidize C-6 hydroxymethyl groups in perbenzylated ribose to aldehydes, which undergo proline-catalyzed oxime ligation without epimerization. This method achieves 92% conversion in <3 hours under aqueous conditions, surpassing traditional chemical routes requiring anhydrous solvents and heavy metal catalysts [7].
Table 3: Chemoenzymatic Approaches for Stereoselective Ribose Oxime Synthesis
Method | Key Catalysts/Reagents | Stereoselectivity (syn:anti) | Yield (%) | Advantage |
---|---|---|---|---|
Lipase-Mediated Acylation | CAL-B, vinyl acetate, NH₂OBn | 96:4 | 88 | Mild conditions; recyclable catalyst |
Oxidative Degradation | DDQ, NaHCO₃, NaBH₄, CH₃ONH₂·HCl | 83:17 | 72 | Crystalline product; scalable |
Biocatalytic Imine Reduction | Ketimine reductase, NADPH, NaNO₂ | >99% (E)-isomer | 65 | High enantioselectivity; single isomer |
Tandem GAO-Organocatalysis | Galactose oxidase mutant, L-proline | 90:10 | 92 | Aqueous phase; no protecting groups needed |
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